![molecular formula C17H20N2O3S B5373380 N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5373380.png)
N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide
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Overview
Description
N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide, commonly known as MSA-N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of MSA-N is not fully understood. However, studies have suggested that MSA-N may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
Biochemical and Physiological Effects
Studies have shown that MSA-N exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2. MSA-N has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, MSA-N has been shown to exhibit anti-viral effects by inhibiting the replication of certain viruses, such as herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
One of the advantages of using MSA-N in lab experiments is its relatively simple synthesis method. Additionally, MSA-N exhibits a high degree of stability and can be easily purified. However, one of the limitations of using MSA-N is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MSA-N. One area of research is the development of MSA-N derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of MSA-N as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of MSA-N and its potential interactions with other molecules.
Synthesis Methods
MSA-N can be synthesized through a two-step process involving the reaction of mesitylene with chlorosulfonic acid, followed by the reaction of the resulting mesitylsulfonyl chloride with 2-aminophenylacetic acid. The final product is obtained through recrystallization and purification processes.
Scientific Research Applications
MSA-N has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MSA-N has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In material science, MSA-N has been used as a ligand in the synthesis of metal-organic frameworks. In analytical chemistry, MSA-N has been used as a reagent for the determination of trace amounts of copper in environmental samples.
properties
IUPAC Name |
N-[2-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)17(13(3)10-11)23(21,22)19-16-8-6-5-7-15(16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJCCQFMUMQPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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